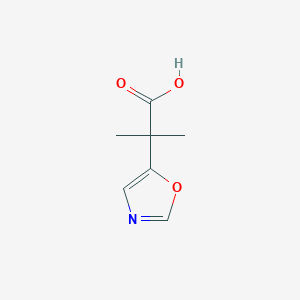
2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid, typically involves strategies such as cyclization-alkoxycarbonylation processes. For instance, prop-2-ynylamides can be transformed into oxazolines through palladium-catalyzed oxidative carbonylation, demonstrating a method that could potentially be adapted for the synthesis of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid (Bacchi et al., 2002).
Molecular Structure Analysis
The molecular structure of oxazole derivatives is crucial for their biological activity. Studies involving similar compounds have utilized X-ray diffraction analysis to confirm structures, indicating the importance of this technique in characterizing the molecular framework of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid and its derivatives (Božić et al., 2017).
Chemical Reactions and Properties
Oxazole compounds participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. Their reactivity can be exploited in the synthesis of biologically active compounds, including the potential for creating novel drugs and materials (Prokopenko et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid derivatives have been synthesized and characterized, often using methods like FT-IR, NMR spectroscopy, and X-ray analysis. These processes are crucial for understanding the structural and chemical properties of the compounds (Božić et al., 2017).
Antiproliferative Activity :
- Some derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer research and therapy (Božić et al., 2017).
Antimicrobial Activity :
- The synthesized compounds also exhibited in vitro antimicrobial activity against a range of microorganisms, suggesting potential use in developing new antimicrobial agents (Božić et al., 2017).
Cytotoxicity Assessment :
- Other studies have evaluated the cytotoxicity of similar compounds, providing insights into their safety profile and potential therapeutic applications (Khusnutdinova et al., 2020).
Chemical Transformations :
- Research has also focused on the chemical transformations of these compounds, exploring different synthetic pathways and potential applications in creating new chemical entities (Prokopenko et al., 2010).
Structural Analysis :
- Structural analysis of these compounds, such as by X-ray diffraction, helps in understanding their molecular configuration, which is essential for potential applications in drug design and development (Linden et al., 2006).
Molecular Docking Studies :
- Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, which is crucial for drug discovery and development (Katariya et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-methyl-2-(1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJPNYKKFSZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
CAS RN |
1781842-07-6 |
Source


|
| Record name | 2-methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)
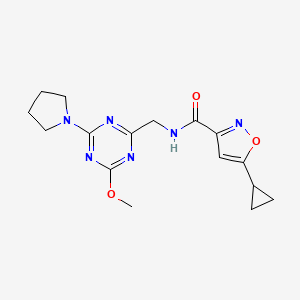

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)
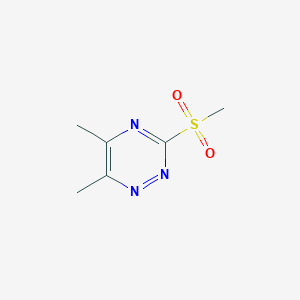
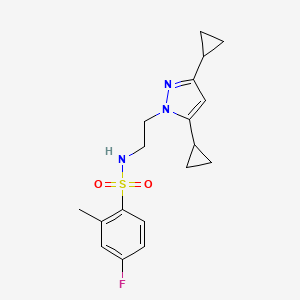
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
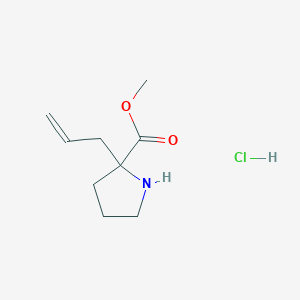
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
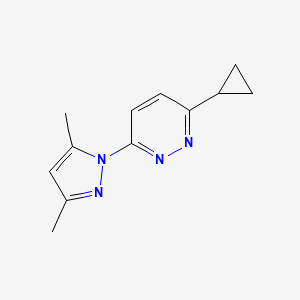
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
